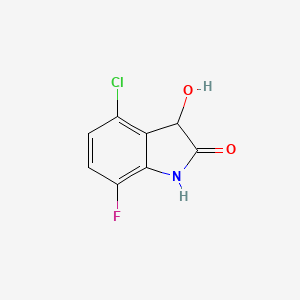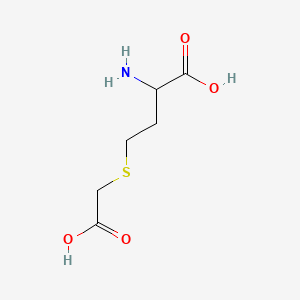
2-(2-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This specific compound is characterized by the presence of a bromine atom on the phenyl ring, a chloromethyl group, and a methyl group on the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole typically involves the reaction of 2-bromobenzaldehyde with a suitable oxazole precursor under specific conditions. One common method involves the use of a base-promoted decarboxylative annulation reaction, where methyl 2-(2-bromophenyl)acetates react with ynones to form the desired oxazole compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Addition Reactions: The oxazole ring can participate in nucleophilic addition reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxazole N-oxides.
Scientific Research Applications
2-(2-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in drug development or biochemical research.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromophenyl)ethylamine: Another bromine-substituted phenyl compound with different functional groups.
Methyl 2-(2-Bromophenyl)acetate: A precursor used in the synthesis of the oxazole compound.
Uniqueness
2-(2-Bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound for further study and development.
Properties
Molecular Formula |
C11H9BrClNO |
|---|---|
Molecular Weight |
286.55 g/mol |
IUPAC Name |
2-(2-bromophenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C11H9BrClNO/c1-7-10(6-13)15-11(14-7)8-4-2-3-5-9(8)12/h2-5H,6H2,1H3 |
InChI Key |
QDALPOFVHFNGQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


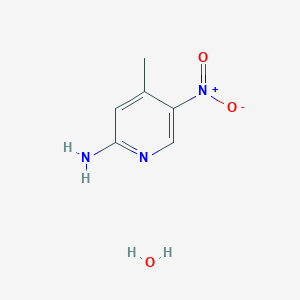
![4-Hydroxy-2-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B13215020.png)

![tert-Butyl decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate](/img/structure/B13215033.png)
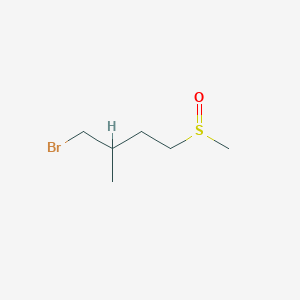
![3-[1-(Aminomethyl)-2-methylcyclopentyl]azetidin-3-ol](/img/structure/B13215062.png)
![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine](/img/structure/B13215069.png)
![3-Amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B13215075.png)
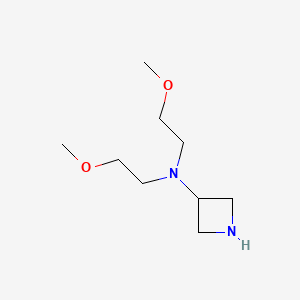
![tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate](/img/structure/B13215094.png)
